tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

Chiral Intermediate Reboxetine Analog Synthesis Stereodivergent Synthesis

tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate (CAS 1030837-58-1) is a single‑enantiomer, N‑Boc‑protected morpholine derivative belonging to the class of chiral 2‑(α‑hydroxybenzyl)morpholine building blocks. With a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol, this white solid serves as a key intermediate in the enantioselective synthesis of reboxetine analogs, most notably rac 5′‑Hydroxy Reboxetine Hydrochloride, the hydroxylated metabolite of the selective noradrenaline reuptake inhibitor (NRI) antidepressant reboxetine.

Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36
CAS No. 1030837-58-1
Cat. No. B1145965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate
CAS1030837-58-1
Synonyms(R)-t-Butyl 2-((S)-Hydroxy(phenyl)methyl)morpholine-4-carboxylate; 
Molecular FormulaC₁₆H₂₃NO₄
Molecular Weight293.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate (CAS 1030837-58-1): Chiral Intermediate for Reboxetine Analog Procurement


tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate (CAS 1030837-58-1) is a single‑enantiomer, N‑Boc‑protected morpholine derivative belonging to the class of chiral 2‑(α‑hydroxybenzyl)morpholine building blocks [1]. With a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol, this white solid serves as a key intermediate in the enantioselective synthesis of reboxetine analogs, most notably rac 5′‑Hydroxy Reboxetine Hydrochloride, the hydroxylated metabolite of the selective noradrenaline reuptake inhibitor (NRI) antidepressant reboxetine . The compound possesses two stereogenic centers and exists as one of four possible diastereomers; its defined (2R,αS) configuration is essential for accessing specific reboxetine‑derived molecular architectures that cannot be obtained from the alternative (2S,αS), (2R,αR), or (2S,αR) diastereomers [2].

Why Generic Substitution Fails for tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate: The Stereochemistry Bottleneck


Generic substitution of this compound with any of its three diastereomers—(S,S), (R,R), or (S,R)—or with a racemic mixture is not chemically equivalent because the downstream reboxetine analogs exhibit stereochemistry‑dependent pharmacology. Structure‑activity relationship (SAR) studies have established that both serotonin and noradrenaline reuptake inhibition are functions of absolute stereochemistry at the morpholine 2‑position and the benzylic alcohol center [1]. Replacing the (R,S)‑configured intermediate with its (S,S)‑diastereomer (CAS 847805‑32‑7) would divert the synthetic route toward a different final stereoisomer, altering target binding affinity and selectivity. Furthermore, metabolic kinetics differ substantially between reboxetine enantiomers—CYP3A4 Vmax values for (R,R)‑ and (S,S)‑reboxetine are 0.73 vs. 1.05 nmol/min/pmol P450, respectively [2]—illustrating that even enantiomeric pairs yield pharmacologically distinct entities. Therefore, procurement of the precise (R,S) stereoisomer is not a preference but a prerequisite for reproducible synthesis of defined reboxetine‑derived research tools and reference standards.

Quantitative Evidence Guide: tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate Comparator Data


Stereochemical Configuration Dictates Synthetic Access to Specific Reboxetine Analogs

The (R,S) stereochemistry of this compound specifically directs synthesis toward the rac 5′-Hydroxy Reboxetine scaffold, whereas the (S,S)-diastereomer (CAS 847805-32-7) is utilized for different reboxetine analogs . Liu et al. (2017) demonstrated that all four stereoisomers of reboxetine can be divergently prepared from chiral aldehyde precursors, with the synthetic route achieving an overall yield of 30.5% from aldehyde (S)-3, but each stereoisomer requires a matched chiral intermediate to maintain configurational integrity [1]. Using the incorrect diastereomer would necessitate a complete re‑optimization of the synthetic sequence.

Chiral Intermediate Reboxetine Analog Synthesis Stereodivergent Synthesis

Metabolic Differentiation of Reboxetine Enantiomers Demonstrates Stereochemistry-Dependent Pharmacology

Although this compound is a synthetic intermediate rather than the final drug substance, the metabolic fate of the reboxetine enantiomers it ultimately produces underscores the critical importance of stereochemistry. In human liver microsomes, (S,S)-reboxetine exhibits a CYP3A4 Vmax of 0.73 nmol/min/pmol P450, while (R,R)-reboxetine shows a Vmax of 1.05 nmol/min/pmol P450—a 1.44‑fold difference [1]. Apparent KM values also differ: 16.0 μM for (S,S)-reboxetine vs. 18.3 μM for (R,R)-reboxetine. These data demonstrate that even enantiomeric pairs of reboxetine are processed by metabolic enzymes with measurably different kinetics, highlighting why stereochemically defined intermediates are essential for producing pharmacologically reproducible research tools.

Enantiomer Metabolism CYP3A4 Kinetics Reboxetine Pharmacokinetics

SAR Evidence: Stereochemistry Controls Norepinephrine vs. Serotonin Reuptake Selectivity

Fish et al. (2008) systematically evaluated single‑enantiomer (SS) and (RR) 2‑[(phenoxy)(phenyl)methyl]morpholine derivatives and established that serotonin and noradrenaline reuptake inhibition are functions of both stereochemistry and aryl/aryloxy ring substitution [1]. From this series, selective SRI, selective NRI, and dual SNRI profiles were all identified depending on the absolute configuration. Although the target compound lacks the phenoxy substituent of the final drug molecules, its (R,S) stereochemistry at the morpholine 2‑position and benzylic alcohol is the stereochemical foundation that is carried forward into the final pharmacologically active analogs. By contrast, the (S,S)‑configured intermediate leads to compounds with a fundamentally different selectivity profile—exemplified by (SS)-5a, which was identified as a potent dual SNRI and advanced to preclinical evaluation [1].

Structure-Activity Relationship Monoamine Transporter NRI Selectivity

Enantioselective Enzyme-Catalyzed Kinetic Resolution Ensures High Stereochemical Purity of the Morpholine Core

The synthesis of stereochemically defined reboxetine analogs relies on enantiopure N‑Boc‑morpholine‑2‑carboxylic acid building blocks, which are prepared via a highly selective enzyme‑catalyzed kinetic resolution of racemic n‑butyl 4‑benzylmorpholine‑2‑carboxylate (11) [1]. Fish et al. (2009) demonstrated that this resolution provides both (R)‑ and (S)‑N‑Boc‑morpholine‑2‑carboxylic acids (compounds 9 and 10) which are then converted efficiently and stereoselectively to reboxetine analogs. While the absolute enantiomeric excess (ee) values are not specified in the abstract, the method is described as “highly selective,” and the resulting acids are used directly in stereospecific transformations. The target compound, bearing the (R,S) configuration, is a direct downstream derivative of these resolved acids and inherits their stereochemical integrity.

Enantioselective Synthesis Kinetic Resolution Lipase Catalysis

Optimal Application Scenarios for tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate Procurement


Synthesis of rac 5′-Hydroxy Reboxetine Hydrochloride Metabolite Reference Standard

This compound is the direct synthetic precursor to rac 5′-Hydroxy Reboxetine Hydrochloride (H953470), the hydroxylated metabolite of reboxetine . Researchers conducting pharmacokinetic, drug‑metabolism, or toxicological studies of reboxetine require this metabolite as an analytical reference standard. Procurement of the (R,S)-configured intermediate ensures stereochemical fidelity in the final metabolite standard, which is essential for LC‑MS/MS method validation and quantification of reboxetine metabolites in biological matrices.

Stereodivergent Synthesis of Reboxetine Stereoisomer Libraries for SAR Exploration

Building on the stereodivergent synthesis methodology reported by Liu et al. (2017), this compound serves as one of four required diastereomeric intermediates to access the complete set of reboxetine stereoisomers [1]. Medicinal chemistry groups exploring structure‑activity relationships of monoamine reuptake inhibitors can use this specific diastereomer to prepare (R,S)-configured reboxetine analogs and compare their NET/SERT selectivity profiles against those derived from the (S,S)-, (R,R)-, and (S,R)-intermediates, consistent with the SAR findings of Fish et al. (2008) [2].

PET Radioligand Precursor for Norepinephrine Transporter Imaging Probe Development

Zeng et al. (2008) demonstrated that (S,S)-enantiomers of reboxetine derivatives exhibit high affinity for the norepinephrine transporter (NET) with Ki values in the nanomolar range, making them suitable as PET radioligand candidates [3]. The target compound, with its defined (R,S) stereochemistry, provides a complementary scaffold for preparing the corresponding (R,S)-configured radioligand precursors. Access to both enantiomeric series is critical for comparative in vivo PET imaging studies evaluating NET occupancy and brain penetration.

Enantiopure Building Block for CNS Drug Discovery Programs Targeting Monoamine Transporters

The morpholine scaffold with defined (R,S) stereochemistry serves as a versatile building block for CNS drug discovery beyond reboxetine analogs. The SAR established by Fish et al. (2008) demonstrates that stereochemistry at the morpholine 2-position fundamentally governs the transporter selectivity outcome (NRI vs. SRI vs. SNRI) [2]. Medicinal chemistry programs can leverage this intermediate to introduce diversity at the benzylic alcohol position while maintaining the stereochemical configuration that biases the final compound toward a desired monoamine reuptake inhibition profile.

Quote Request

Request a Quote for tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.